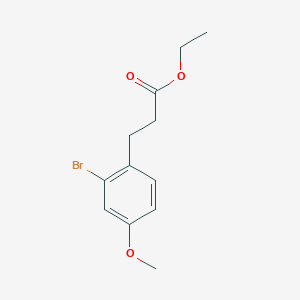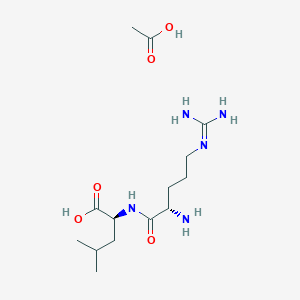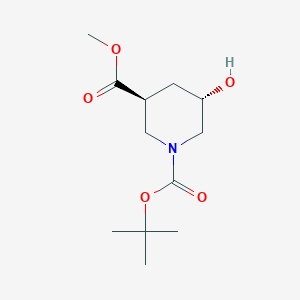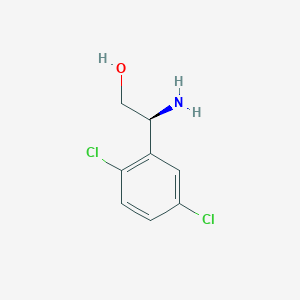
Methyl 2-(3-bromo-2-methoxyphenyl)acetate
Übersicht
Beschreibung
“Methyl 2-(3-bromo-2-methoxyphenyl)acetate” is a chemical compound with the CAS Number: 1255209-15-4 . It has a molecular weight of 259.1 and its IUPAC name is methyl (3-bromo-2-methoxyphenyl)acetate . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-bromo-2-methoxyphenyl)acetate” is represented by the linear formula: C10H11BrO3 . The InChI Code for this compound is 1S/C10H11BrO3/c1-13-9(12)6-7-4-3-5-8(11)10(7)14-2/h3-5H,6H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(3-bromo-2-methoxyphenyl)acetate” are not available, it’s known that bromo esters like this compound can react with acids to liberate heat along with alcohols and acids . They can also react with the conjugate base of carbene complexes .Physical And Chemical Properties Analysis
“Methyl 2-(3-bromo-2-methoxyphenyl)acetate” is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Molecular Inhibitors
One significant application of Methyl 2-(3-bromo-2-methoxyphenyl)acetate derivatives involves their role as molecular inhibitors. Notably, certain derivatives have been synthesized and evaluated for their inhibitory properties against aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in diabetic complications. These derivatives have shown promising inhibitory potency, with specific variants exhibiting significant IC50 values, indicating their potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Radical Scavenging Activity
Another vital application is found in the domain of radical scavenging and natural antioxidant properties. Compounds closely related to Methyl 2-(3-bromo-2-methoxyphenyl)acetate, specifically nitrogen-containing bromophenols isolated from marine red algae, have demonstrated potent scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. These compounds also exhibited moderate activity against ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonate) radicals. This showcases their potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Fungicidal Properties
Some derivatives have also been synthesized and analyzed for their fungicidal activity. Preliminary in vitro bioassays indicated that certain derivatives exhibited moderate fungicidal activity against specific pathogens, highlighting their potential application in agricultural and horticultural sciences (Liu et al., 2014).
Crystallography and Molecular Structure Analysis
In the field of crystallography, derivatives of Methyl 2-(3-bromo-2-methoxyphenyl)acetate have been studied for their tendency to crystallize in chiral space groups. These studies provide essential insights into the molecular structures and conformations of these compounds, contributing valuable knowledge to the field of molecular chemistry (Palusiak et al., 2004).
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
Wirkmechanismus
Target of Action
Methyl 2-(3-bromo-2-methoxyphenyl)acetate is a complex organic compound with a molecular weight of 259.1 Similar compounds, such as methyl bromoacetate, are known to be alkylating agents , suggesting that Methyl 2-(3-bromo-2-methoxyphenyl)acetate might also target nucleophilic sites in biological molecules.
Mode of Action
It’s worth noting that bromoacetates, in general, are known to react with conjugate bases to produce alkylated carbene complexes . This suggests that Methyl 2-(3-bromo-2-methoxyphenyl)acetate might interact with its targets through a similar mechanism, leading to the formation of new covalent bonds.
Pharmacokinetics
The physical form of the compound is described as a pale-yellow to yellow-brown sticky oil to semi-solid , which might influence its bioavailability and pharmacokinetics.
Action Environment
It’s worth noting that the compound is described as being stable at room temperature , suggesting that its action might be influenced by temperature and other environmental conditions.
Eigenschaften
IUPAC Name |
methyl 2-(3-bromo-2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9(12)6-7-4-3-5-8(11)10(7)14-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEIUUPTALUWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromo-2-methoxyphenyl)acetate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile](/img/structure/B6335365.png)
![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)

![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)







![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)